molecular formula C10H14BrNO2S B2402229 N-[1-(4-bromophenyl)ethyl]ethanesulfonamide CAS No. 353235-90-2

N-[1-(4-bromophenyl)ethyl]ethanesulfonamide

Cat. No.: B2402229
CAS No.: 353235-90-2
M. Wt: 292.19
InChI Key: JEENTKGZVSOEMX-UHFFFAOYSA-N
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Description

N-[1-(4-Bromophenyl)ethyl]ethanesulfonamide is a chemical compound with the molecular formula C10H14BrNO2S . It has a molecular weight of 278.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BrNO2S/c1-7(11-14(2,12)13)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .

Scientific Research Applications

Enzyme Inhibition and In Silico Studies

N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, closely related to N-[1-(4-bromophenyl)ethyl]ethanesulfonamide, have been studied for their potential in enzyme inhibition. Specifically, they have been evaluated for inhibitory effects on acetylcholinesterase (AChE) and α-glucosidase, with some compounds demonstrating significant inhibitory potential. In addition, in silico studies have supported these findings, suggesting potential therapeutic applications in areas where enzyme inhibition is beneficial (Riaz, 2020).

Synthesis and Biological Screening for Various Biological Activities

A series of novel N-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene derivatives of this compound have been synthesized and assessed for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The research demonstrates the compound's potential in multiple therapeutic areas, providing a foundation for further pharmaceutical research and development (Küçükgüzel et al., 2013).

Novel Alpha(1)-Adrenoceptor Ligand Research

The compound N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide, related to the chemical , has been identified as a novel alpha(1)-adrenoceptor agent. This compound showcases unique pharmacological properties, such as alpha(1A) agonism and alpha(1B), alpha(1D) antagonism, indicating its potential for use in therapeutic applications, particularly in cardiovascular and urinary system disorders (Altenbach et al., 2002).

Nickel-Catalyzed Cross-Coupling in Organic Synthesis

In the field of organic synthesis, this compound and its derivatives have been utilized in nickel-catalyzed cross-coupling reactions. This demonstrates the compound's utility in the synthesis of complex organic molecules, potentially paving the way for the creation of novel pharmaceuticals or materials (Everson et al., 2014).

Deprotonation Studies in Chemical Synthesis

Research has been conducted on the reactivity of related compounds like 3-bromo-N-(p-bromophenyl)propanamide, which bears structural similarities to this compound. These studies focus on the deprotonation of such compounds, leading to the formation of β-lactams or acrylanilides, which have noteworthy biological activities. This research contributes to the understanding of chemical reactions that are crucial for pharmaceutical synthesis (Pandolfi et al., 2019).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-3-15(13,14)12-8(2)9-4-6-10(11)7-5-9/h4-8,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEENTKGZVSOEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-α-methylbenzylamine (8.15 g, 40.73 mmol) and (4.15 g, 41.00 mmol) triethylamine dissolved in 150 ml dichloromethane was treated slowly with ethanesulfonyl chloride (5.27 g, 41.00 mmol) and stirred for 15 minutes. The reaction mixture was extracted with 50 ml 1N HCl/15 ml brine. The organic layer was separated, dried sodium sulfate, filtered, and concentrated in vacuo to afford the title compound. 1H NMR: 7.52 (d,2H,J=12 Hz), 7.25 (d,2H,J=12 Hz), 4.77 (m,1H), 4.63 (m,1H), 2.77 (m,2H), 1.56 (d,3H,J=8 Hz), 1.27 (t,3H,J=8 Hz). MS calcd. 292.2; MS (M+−1) 291.1.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.27 g
Type
reactant
Reaction Step Two

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